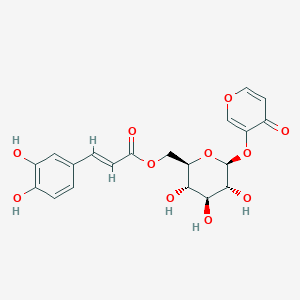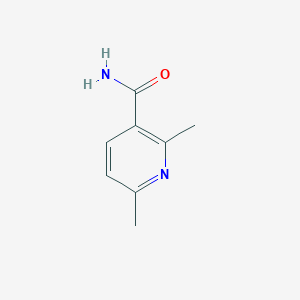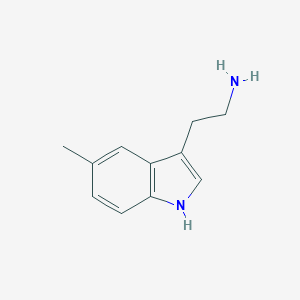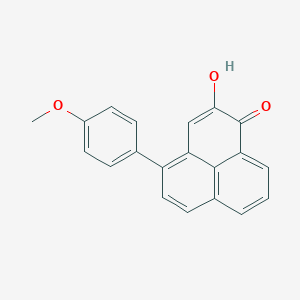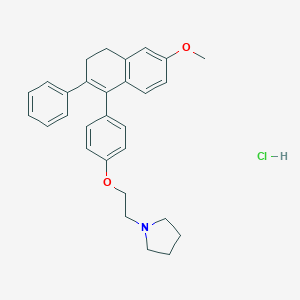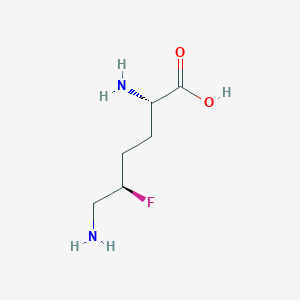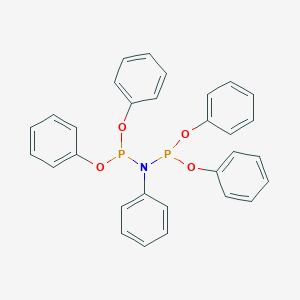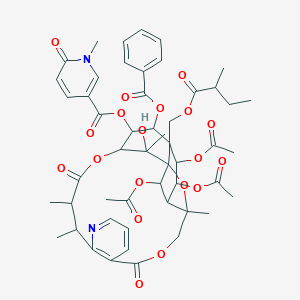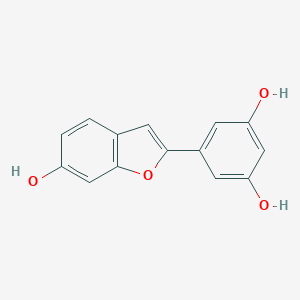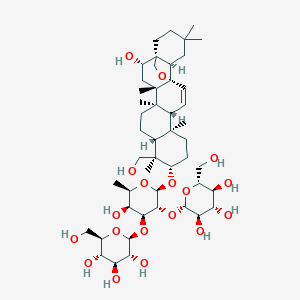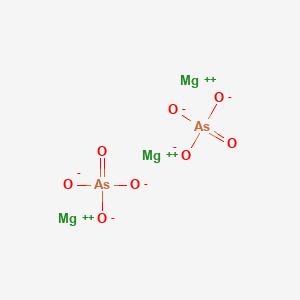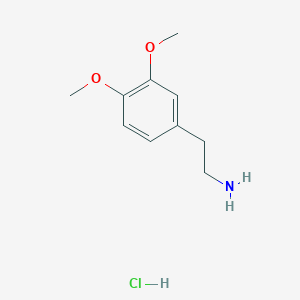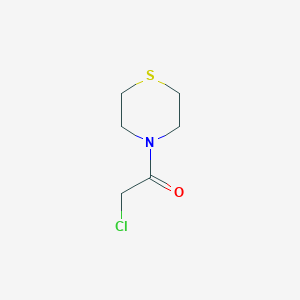![molecular formula C16H22O4 B158290 (4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one CAS No. 32885-82-8](/img/structure/B158290.png)
(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Vue d'ensemble
Description
This compound, also known as Lasiodiplodin , is a natural product found in Ficus nervosa, Strychnos angustiflora, and other organisms . Its molecular formula is C17H24O4 .
Molecular Structure Analysis
The compound has a complex structure with a bicyclic system. It includes a 16-membered ring with an oxygen atom incorporated into it . The compound also contains hydroxy groups and a methyl group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 292.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s XLogP3-AA is 4.7 . The exact mass and monoisotopic mass are 292.16745924 g/mol .Applications De Recherche Scientifique
Metal Complexes and Macrocyclic Ligands
- The study of macrocyclic compounds containing structures similar to the chemical has been a significant area of research. For instance, Costa and Delgado (1993) synthesized and studied macrocyclic compounds containing pyridine, focusing on their protonation reactions using potentiometric and NMR techniques (Costa & Delgado, 1993).
Reduction Reactions and Stereo-Selectivity
- Research by Kok and Buck (1985) on a related compound, 13-methyl-3-aza-13-azonia-bicyclo[10.2.2]hexadeca-1(14),12,15-trien-2-one, highlighted the significance of stereo-selective hydride uptake in the context of chemical transformations (Kok & Buck, 1985).
Intramolecular Oxygen Migration
- Menzek and Altundas (2006) studied the bromination of 3,10-epoxycyclo[10.2.2.0]hexadeca-4,6,8,13-tetraene, which is structurally related to the compound . Their focus was on the cleavage of carbon–oxygen bonds and intramolecular 1,5-migration of oxygen atoms (Menzek & Altundas, 2006).
Asymmetric Syntheses
- Fattori and Vogel (1992) conducted research on asymmetric syntheses involving structures similar to the specified compound. Their work involved complex transformations like double hydroxylation and Baeyer-Villiger oxidation (Fattori & Vogel, 1992).
Polymerization and Liquid Crystalline Phases
- Percec et al. (1996) described the synthesis and polymerization of compounds structurally related to the specified chemical, focusing on the formation of liquid crystalline phases and the role of side groups in these processes (Percec et al., 1996).
Novel Oxidative Rearrangements
- Wender, Delong, and Wireko (1997) discussed novel oxidative rearrangement products of compounds structurally similar to the specified chemical. They emphasized the structural features and geometrical aspects of these compounds (Wender, Delong, & Wireko, 1997).
Propriétés
IUPAC Name |
(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVFCAOVZCHBN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312913 | |
| Record name | De-O-Methyllasiodiplodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
de-O-methyllasiodiplodin | |
CAS RN |
32885-82-8 | |
| Record name | De-O-Methyllasiodiplodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32885-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | De-O-Methyllasiodiplodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



